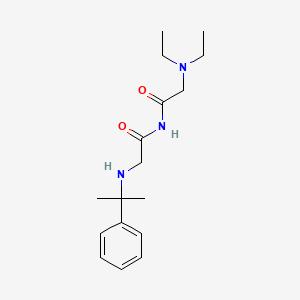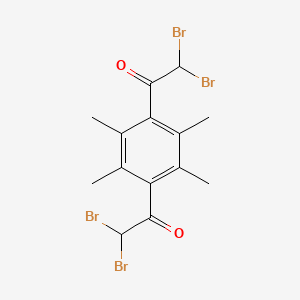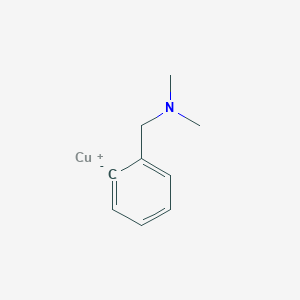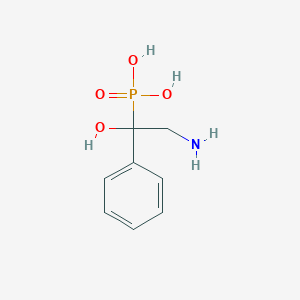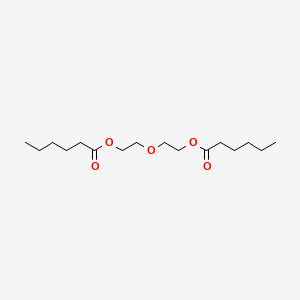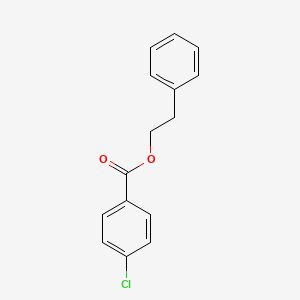
2-Phenylethyl 4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylethyl 4-chlorobenzoate is an organic compound with the molecular formula C15H13ClO2 It is an ester formed from 4-chlorobenzoic acid and 2-phenylethanol
Métodos De Preparación
2-Phenylethyl 4-chlorobenzoate can be synthesized through the esterification of 4-chlorobenzoic acid with 2-phenylethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or a resin like Amberlyst-15, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the ester .
Análisis De Reacciones Químicas
2-Phenylethyl 4-chlorobenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 4-chlorobenzoic acid and 2-phenylethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common reagents used in these reactions include water, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Phenylethyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s ester linkage and aromatic structure make it a subject of study in biochemical research.
Industry: The compound is used in the production of fragrances and flavorings due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Phenylethyl 4-chlorobenzoate involves its interaction with various molecular targets. The ester linkage can be hydrolyzed by esterases, releasing 4-chlorobenzoic acid and 2-phenylethanol. These products can then interact with different biological pathways, influencing cellular processes. The aromatic structure of the compound also allows it to participate in π-π interactions with other aromatic molecules .
Comparación Con Compuestos Similares
2-Phenylethyl 4-chlorobenzoate can be compared with other esters of 4-chlorobenzoic acid, such as:
- Methyl 4-chlorobenzoate
- Ethyl 4-chlorobenzoate
- Butyl 4-chlorobenzoate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications. This compound is unique due to the presence of the phenylethyl group, which imparts distinct aromatic characteristics and potential biological activity .
Propiedades
Número CAS |
43047-95-6 |
|---|---|
Fórmula molecular |
C15H13ClO2 |
Peso molecular |
260.71 g/mol |
Nombre IUPAC |
2-phenylethyl 4-chlorobenzoate |
InChI |
InChI=1S/C15H13ClO2/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
Clave InChI |
CLORGXVHZOTBAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)



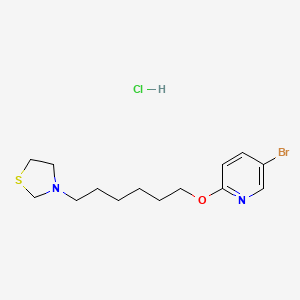
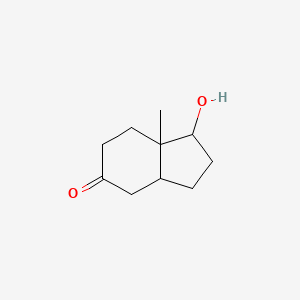
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)
